7-Methyl-4-undecene
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Overview
Description
4-Undecene, 7-methyl-: is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The molecular formula of 4-Undecene, 7-methyl- is C12H24 , and it has a molecular weight of 168.3190 g/mol . This compound is characterized by a long carbon chain with a double bond located at the fourth carbon and a methyl group attached to the seventh carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Undecene, 7-methyl- can be synthesized through various organic reactions. One common method involves the alkylation of alkenes . For instance, the reaction between 1-decene and methyl iodide in the presence of a strong base like potassium tert-butoxide can yield 4-Undecene, 7-methyl-. The reaction conditions typically involve refluxing the reactants in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, 4-Undecene, 7-methyl- can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes using a catalyst at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Undecene, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: 7-methyl-4-undecanol (diol).
Reduction: 7-methylundecane.
Substitution: 4,5-dibromo-7-methylundecane.
Scientific Research Applications
4-Undecene, 7-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Undecene, 7-methyl- depends on the specific reaction it undergoes. For example, during oxidation , the double bond is attacked by an oxidizing agent, leading to the formation of a diol. In hydrogenation , the double bond is reduced by the addition of hydrogen atoms, facilitated by a catalyst . The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparison with Similar Compounds
1-Undecene: Another alkene with a double bond at the first carbon.
4-Decene, 7-methyl-: Similar structure but with a shorter carbon chain.
7-Methyl-1-undecene: An isomer with the double bond at the first carbon.
Uniqueness: 4-Undecene, 7-methyl- is unique due to the position of its double bond and the methyl group. This specific structure imparts distinct chemical properties and reactivity compared to its isomers and other similar alkenes .
Properties
CAS No. |
312298-60-5 |
---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
7-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
VELXNVLISHFDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC=CCCC |
Origin of Product |
United States |
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